3-Acetylnoradamantane
Description
Historical Context of Adamantane (B196018) and Noradamantane Derivatives in Organic Chemistry Research
The story of noradamantane is intrinsically linked to that of its parent compound, adamantane. The existence of adamantane, a tricyclic hydrocarbon with a diamond-like structure, was first proposed in 1924 by H. Decker. rsc.org However, it wasn't until 1933 that it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. rsc.org The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941. rsc.org This discovery paved the way for a new field of chemistry focused on polyhedral organic compounds. rsc.org
Noradamantane, which is adamantane lacking one methylene (B1212753) unit, emerged as a subject of interest as chemists began to explore modifications of the adamantane core. libretexts.org The development of synthetic routes to noradamantane and its derivatives has often involved clever strategies such as the ring-contraction of adamantane frameworks. uni-giessen.dersc.org These synthetic endeavors have expanded the toolbox of organic chemists and provided access to a range of structurally diverse molecules.
Unique Structural Features and Topological Characteristics of the Noradamantane Framework
The noradamantane scaffold, with the systematic name tricyclo[3.3.1.03,7]nonane, possesses a rigid, cage-like structure. rsc.org Unlike the highly symmetrical adamantane (which belongs to the Td point group), noradamantane has a lower symmetry (C2v point group). libretexts.org This reduced symmetry has significant implications for its reactivity, particularly in oxidation reactions, making the synthesis of specific on-cage substituted derivatives a complex challenge. libretexts.org
The parent adamantane is a member of a class of molecules known as diamondoids, which are molecular fragments of the diamond lattice. semanticscholar.org Noradamantane, as a contracted version of this fundamental diamondoid, offers a unique three-dimensional topology that is of interest in various fields, including medicinal chemistry and materials science, for its potential to create conformationally rigid and lipophilic structures. libretexts.org
Table 1: Structural Comparison of Adamantane and Noradamantane
| Feature | Adamantane | Noradamantane |
| Molecular Formula | C₁₀H₁₆ | C₉H₁₄ |
| Systematic Name | Tricyclo[3.3.1.13,7]decane | Tricyclo[3.3.1.03,7]nonane |
| Point Group | Td | C2v |
| Structural Nature | Diamondoid | Contracted Diamondoid |
Overview of Synthetic Challenges and Research Opportunities for Noradamantane Systems
The synthesis of noradamantane derivatives presents several challenges. Direct functionalization of the noradamantane core can be difficult to control, often leading to a mixture of products due to the reactivity of different C-H bonds. libretexts.org Therefore, many synthetic strategies rely on the construction of the noradamantane skeleton from other cyclic precursors or through the rearrangement of the adamantane framework. uni-giessen.dersc.orgdntb.gov.ua
Ring-contraction reactions, such as those promoted by triflic acid on adamantane derivatives, have proven to be a viable method for producing noradamantane compounds. uni-giessen.dersc.org These reactions often proceed through complex cascade mechanisms involving carbocation intermediates and intramolecular alkyl shifts. uni-giessen.de Another approach involves the rearrangement of bicyclic precursors to form the tricyclic noradamantane core. rsc.org
Despite the synthetic hurdles, the field of noradamantane chemistry offers significant research opportunities. The unique three-dimensional shape and rigidity of the noradamantane scaffold make it an attractive building block for the design of novel catalysts, polymers, and pharmaceutical agents. libretexts.org The development of more efficient and stereoselective synthetic methods for noradamantane derivatives remains an active area of research, with the potential to unlock new applications for this intriguing class of molecules. semanticscholar.org
Structure
3D Structure
Properties
IUPAC Name |
1-[(1S,5R)-3-tricyclo[3.3.1.03,7]nonanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7(12)11-5-8-2-9(6-11)4-10(11)3-8/h8-10H,2-6H2,1H3/t8-,9+,10?,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCFOTARMDNPPQ-IXBNRNDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C12C[C@@H]3C[C@H](C1)CC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound 3 Acetylnoradamantane
Strategies for Carbon Skeleton Construction to Noradamantane
The construction of the noradamantane cage, a molecule with a C2v point group symmetry, is less straightforward than that of the highly symmetrical adamantane (Td point group). nih.gov Consequently, many synthetic strategies rely on the rearrangement of adamantane or related structures.
A prominent strategy for synthesizing noradamantane derivatives involves the ring contraction of the adamantane framework. rsc.orgrsc.org This approach leverages the inherent strain within the adamantane system to drive rearrangements that result in the smaller noradamantane cage.
Triflic acid (TfOH) has proven to be a powerful reagent in promoting cascade reactions that lead to the formation of noradamantane derivatives from adamantane precursors. rsc.orgresearchgate.netresearchgate.net One such method involves the triflic acid-promoted decarboxylation of N-methyl protected cyclic carbamates derived from adamantane. rsc.orgrsc.orgresearchgate.net This reaction initiates a cascade that includes an intramolecular nucleophilic 1,2-alkyl shift, ultimately generating ring-contracted iminium triflates. rsc.orgresearchgate.net These iminium salts can then be hydrolyzed to yield noradamantane carbaldehydes, which are versatile intermediates for further functionalization. rsc.orguni-giessen.de
This cascade process is noteworthy as it expands upon the family of similar transformations like the Wagner-Meerwein, Demjanov-Tiffeneau, and Meinwald rearrangements. rsc.orgresearchgate.net The reaction allows for the preparation of noradamantane derivatives in a few steps starting from readily available hydroxy-substituted adamantane precursors. rsc.orgresearchgate.netresearchgate.net
| Precursor Type | Reagent | Key Transformation | Product Type |
| N-methyl protected cyclic carbamates of adamantane | Triflic Acid (TfOH) | Decarboxylation, intramolecular 1,2-alkyl shift | Noradamantane iminium triflates |
| Adamantane-based N-methyl carbamates | Triflic Acid (TfOH) | Decarboxylative ring-contraction | Noradamantane carbaldehyde, Protoadamantanone |
The decarboxylation of adamantane derivatives is a key step in several ring-contraction strategies. researchgate.netresearchgate.net For instance, the treatment of adamantane-oxazolidin-2-one with triflic acid or aluminum triflate promotes the addition of various nucleophiles, accompanied by the release of carbon dioxide, to yield chiral amines and heterocycles. researchgate.netresearchgate.net
A related approach focuses on the triflic acid-promoted decarboxylation of N-unsubstituted carbamates. This reaction also induces a ring contraction of the adamantane framework through a nucleophilic 1,2-alkyl shift, producing noradamantane carbaldiminium salts. nih.gov These salts can then be reduced in a one-pot procedure using a reducing agent like lithium aluminum hydride (LiAlH4) to afford noradamantane methylene (B1212753) amines. nih.gov The proposed mechanism involves the formation of an iminium salt intermediate, which is then reduced. nih.gov
| Starting Material | Reagents | Key Steps | Final Product |
| Adamantane-based N-unsubstituted carbamates | 1. Triflic Acid (TfOH) 2. LiAlH4 | Decarboxylation, 1,2-alkyl shift, Reduction | Noradamantane methylene amines |
Cycloaddition reactions offer an alternative and powerful strategy for constructing the noradamantane scaffold, often with a high degree of stereocontrol. researchgate.netresearchgate.net These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org
A notable example is the use of a diphenylprolinol silyl (B83357) ether-mediated domino reaction. researchgate.netresearchgate.net This organocatalytic approach can involve a sequence of Michael additions, epimerization, and aldol (B89426) or 1,2-addition reactions to construct topologically unique and chiral noradamantanes with excellent enantioselectivity in a single reaction vessel. researchgate.netresearchgate.netresearchgate.net This method is capable of forming multiple carbon-carbon bonds and generating several chiral centers, including an all-carbon quaternary center, with a high level of control. researchgate.netresearchgate.net Such functionalized noradamantanes are valuable as chiral building blocks for applications in drug design. researchgate.netresearchgate.netresearchgate.net
Formal [3+3] cycloaddition reactions have also been developed, for instance, between isopropylidenemalononitrile (B78258) and α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether. researchgate.netscilit.net
Beyond ring contractions and cycloadditions, other synthetic routes to the noradamantane core have been established. Many of these syntheses commence from adamantan-2-one, which somewhat limits the preparation of cage-substituted derivatives due to the availability of C2 symmetric substrates. nih.gov The noradamantane framework can also be prepared by the skeletal rearrangement of deltacyclane or from 4-protoadamantanone. nih.gov
The rearrangement of noradamantane derivatives to form adamantane structures is also a well-studied process, often proceeding through a Wagner-Meerwein rearrangement involving a rsc.orgresearchgate.net-alkyl shift of a carbocation. uni-giessen.demdpi.com Understanding this reversible reaction provides insights into the stability and reactivity of these caged hydrocarbons. uni-giessen.de
Emerging research continues to explore novel pathways. For instance, new evidence suggests potential synthetic routes towards noradamantane adenophostin analogues. bath.ac.uk
Functional Group Introduction and Derivatization to this compound
Once the noradamantane scaffold is in hand, the next critical step is the introduction of the acetyl group at the 3-position. A functional group is a specific arrangement of atoms or bonds that imparts characteristic chemical reactivity to a molecule. libretexts.orgsaskoer.ca
While the search results provide extensive detail on the synthesis of the noradamantane core, specific information on the direct synthesis or derivatization to this compound is less abundant. However, one source mentions the oxidation of a precursor with trifluoroperoxyacetic acid to yield 2-endo-acetoxynoradamantane, which can then be reduced to the corresponding alcohol. dss.go.th This suggests that functional group interconversions on the noradamantane skeleton are feasible. The introduction of an acetyl group could potentially be achieved through standard organic transformations, such as the Friedel-Crafts acylation of a suitable noradamantane derivative or the oxidation of a corresponding ethyl-substituted noradamantane. The compound this compound is listed in chemical catalogs, indicating its availability and therefore established synthesis. sigmaaldrich.commycafe24.com
Synthetic Approaches to this compound and its Chiral Derivatives
The synthesis of this compound and the construction of chiral noradamantane frameworks are significant areas of research, driven by the potential application of these cage-like molecules as valuable building blocks in medicinal chemistry and material science. This article details the synthetic methodologies employed for preparing this compound, its precursors, and the enantioselective routes to chiral noradamantane scaffolds.
Reactivity and Reaction Mechanisms of 3 Acetylnoradamantane and Its Derivatives
Mechanistic Investigations of Electrophilic Reactions on the Noradamantane System
The noradamantane framework, being a saturated hydrocarbon, is generally unreactive toward electrophiles under mild conditions. However, functionalization can be achieved through specific electrophilic reactions that target the C-H bonds. cuni.cz These reactions often involve highly reactive electrophilic species or catalytic activation.
Key electrophilic pathways include:
Insertion Reactions: Electron-deficient species such as carbenes or nitrenes can insert into the C-H bonds of the noradamantane skeleton. cuni.cz
Hydride Transfer Reactions: The framework can undergo formal hydride transfer to a strong electrophile, generating a carbocation on the noradamantane cage, which can then be trapped by a nucleophile. cuni.cz
The selectivity of these reactions is influenced by the electronic properties of the cage. For instance, in noradamantane derivatives, remarkable selectivity has been observed, with reactions favoring the more electron-rich tertiary C-H bond. cuni.cz
Nucleophilic Additions and Substitutions Involving 3-Acetylnoradamantane
The acetyl group at the C-3 position provides a primary site for reactivity via nucleophilic addition to the carbonyl carbon. The carbonyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. savemyexams.com This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com
The general mechanism involves two main pathways depending on the reaction conditions:
Basic or Neutral Conditions: A strong nucleophile directly attacks the carbonyl carbon, and a subsequent workup with a proton source (like water or dilute acid) protonates the resulting alkoxide. youtube.com
Acidic Conditions: The carbonyl oxygen is first protonated by an acid catalyst. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles to attack. libretexts.org
These reactions can be used to synthesize a variety of 3-substituted noradamantane derivatives.
Table 1: Examples of Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Intermediate | Final Product after Workup | Product Class |
|---|---|---|---|
| Hydride (e.g., NaBH₄, LiAlH₄) | Alkoxide | 3-(1-Hydroxyethyl)noradamantane | Secondary Alcohol |
| Organometallic (e.g., CH₃MgBr) | Alkoxide | 3-(2-Hydroxyprop-2-yl)noradamantane | Tertiary Alcohol |
| Cyanide (e.g., HCN/KCN) | Cyanohydrin alkoxide | 3-(1-Cyano-1-hydroxyethyl)noradamantane | Cyanohydrin |
Rearrangement Reactions of this compound Derivatives
The strained noradamantane framework is prone to skeletal reorganizations, particularly when a carbocation is formed on or adjacent to the cage. These rearrangements typically proceed to form the thermodynamically more stable, less-strained adamantane (B196018) system.
The classic Wagner-Meerwein rearrangement is a uni-giessen.deresearchgate.net-alkyl shift that occurs in carbocationic intermediates. uni-giessen.de In the case of noradamantane derivatives, this rearrangement serves as a key pathway to access the adamantane skeleton. uni-giessen.deresearchgate.net For example, derivatives of this compound can be converted into precursors that readily undergo this transformation. The reaction of 3-(2-hydroxy-2-propyl)noradamantane (formed by reacting this compound with a methyl Grignard reagent) under Ritter reaction conditions can induce a Wagner-Meerwein rearrangement. researchgate.nettdx.cat
A particularly well-studied example involves the Brønsted acid-catalyzed rearrangement of iminium salts derived from noradamantane-3-carbaldehyde, a close relative of this compound. rsc.org In this cascade reaction, an iminium ion acts as the acceptor for a migrating alkyl group in a uni-giessen.deresearchgate.net-alkyl shift, expanding the noradamantane cage to an adamantane system. rsc.org The resulting carbocation is then trapped, for instance, by an intramolecular Friedel-Crafts reaction. rsc.org This process highlights how the rearrangement can be a powerful tool for constructing complex, functionalized adamantane-based heterocycles. researchgate.netrsc.orgrsc.org
Beyond the classic Wagner-Meerwein pathway, other skeletal reorganizations can occur. These often involve more complex cascade reactions. For instance, triflic acid can promote a cascade that includes decarboxylation of certain adamantane derivatives followed by an intramolecular nucleophilic 1,2-alkyl shift to generate ring-contracted noradamantane structures. rsc.org While this represents the reverse of the typical expansion, it demonstrates the dynamic relationship between the two cage systems. uni-giessen.de
The Beckmann rearrangement, which converts an oxime into an amide, is another potential pathway for reorganization in derivatives of this compound. byjus.commsu.edu The oxime of this compound, under acidic conditions, could theoretically rearrange, although this specific transformation is less commonly cited than the Wagner-Meerwein pathway.
Oxidation and Reduction Chemistry of the Acetyl Group and Noradamantane Framework
Oxidation and reduction reactions can target either the acetyl substituent or the C-H bonds of the noradamantane framework. masterorganicchemistry.com
Reactions of the Acetyl Group:
Reduction: The carbonyl of the acetyl group is readily reduced to a secondary alcohol, 3-(1-hydroxyethyl)noradamantane. geniebook.com This is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com
Oxidation: The acetyl group can undergo oxidation reactions such as the Baeyer-Villiger oxidation. ucr.edu In this reaction, a peroxyacid converts the ketone into an ester (3-noradamantyl acetate). ucr.eduwiley-vch.de This reaction involves the migration of the noradamantyl group to an oxygen atom. msu.edu
Reactions of the Noradamantane Framework:
Oxidation: The hydrocarbon cage itself can be oxidized under more forcing conditions, typically involving radical processes to functionalize C-H bonds. uni-giessen.de
Reduction: The saturated hydrocarbon framework is resistant to reduction. geniebook.com
Table 2: Summary of Oxidation and Reduction Reactions
| Substrate Moiety | Reaction Type | Reagent Example | Product |
|---|---|---|---|
| Acetyl Group | Reduction | Sodium Borohydride (NaBH₄) | 3-(1-Hydroxyethyl)noradamantane |
| Acetyl Group | Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 3-Noradamantyl acetate |
Radical Reactions and Photochemistry of this compound
Reactions involving radical intermediates or photochemical excitation offer alternative pathways for the functionalization and transformation of this compound.
Radical Reactions: The noradamantane framework can be involved in radical reactions. For example, radical cyclizations of precursors like 3,7-dimethylenebicyclo[3.3.1]nonane are used to synthesize the noradamantane skeleton. researchgate.netresearchgate.net These reactions proceed through noradamantylmethyl radical intermediates. researchgate.net Similarly, hydrogen radical abstraction from the noradamantane cage can generate a radical that can be trapped by other reagents, providing a method for C-H functionalization. uni-giessen.de
Photochemistry: According to the laws of photochemistry, the absorption of light by the acetyl group can lead to a photochemical reaction. msu.edu As a ketone, this compound is expected to undergo characteristic photochemical transformations upon excitation to an electronic excited state. msu.edu
Potential photochemical pathways include:
Norrish Type I (α-Cleavage): Homolytic cleavage of the bond between the carbonyl carbon and either the methyl group or the noradamantyl group, forming a pair of radicals.
Norrish Type II Reaction: Intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, followed by cleavage or cyclization. Given the rigid structure of the noradamantane cage, the feasibility of this pathway would depend on the geometric accessibility of a gamma-hydrogen.
These photochemical processes can lead to complex product mixtures resulting from subsequent radical reactions. msu.edu
Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Acetylnoradamantane
Nuclear Magnetic Resonance (NMR) Spectroscopy in 3-Acetylnoradamantane Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. researchgate.net It provides unparalleled insight into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for a detailed mapping of the molecular framework. researchgate.netquora.com
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental in determining the basic connectivity of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. careerendeavour.com Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization states. careerendeavour.comresearchgate.net For instance, the presence of a signal in the range of 190-220 ppm in the ¹³C NMR spectrum is characteristic of a ketone carbonyl carbon. careerendeavour.com
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Adamantane (B196018) Derivative This table provides representative data to illustrate the type of information obtained from 1D NMR.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Carbon Type |
| 2.10 | s | 209.5 | C=O |
| 1.70-2.00 | m | 45.3 | CH |
| 38.2 | CH | ||
| 36.5 | CH₂ | ||
| 28.1 | CH | ||
| Note: 's' denotes a singlet, and 'm' denotes a multiplet. This data is illustrative and may not correspond exactly to this compound. |
To establish the complete three-dimensional structure, a suite of two-dimensional NMR experiments is employed. These techniques reveal correlations between different nuclei, providing a detailed picture of connectivity and spatial proximity. emerypharma.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). emerypharma.comresearchgate.net This helps to piece together fragments of the molecule by showing which protons are neighbors.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH coupling). libretexts.orgcolumbia.edu By matching proton signals to their attached carbon signals, the carbon skeleton can be accurately assigned. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assembling the complete molecular structure by identifying long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.netlibretexts.orgcolumbia.edu It allows for the connection of molecular fragments that are not directly bonded.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule.
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Experiment | Type of Correlation | Information Gained |
| COSY | ¹H-¹H | Identifies neighboring protons. |
| HSQC/HMQC | ¹H-¹³C (one-bond) | Connects protons to their directly attached carbons. columbia.edu |
| HMBC | ¹H-¹³C (multiple bonds) | Connects molecular fragments by showing long-range proton-carbon correlations. columbia.edu |
| NOESY | ¹H-¹H (through space) | Determines the spatial arrangement and stereochemistry of the molecule. researchgate.net |
The structural analysis of complex molecules like this compound can be further enhanced by advanced NMR methodologies. wgtn.ac.nzbruker.com High-field NMR spectrometers provide greater signal dispersion and sensitivity, which helps to resolve overlapping signals in crowded spectral regions. wgtn.ac.nz Cryogenic probes, which cool the detection electronics to very low temperatures, significantly increase the signal-to-noise ratio, allowing for the acquisition of high-quality data in a shorter amount of time or on smaller sample quantities. wgtn.ac.nz These advanced techniques are particularly valuable for definitively assigning complex spin systems and observing weak but structurally significant correlations. nptel.ac.in
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgopenstax.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to several decimal places). measurlabs.combiocompare.com This precision allows for the unambiguous determination of the elemental composition of this compound by distinguishing it from other compounds that may have the same nominal mass. brentford.hounslow.sch.uk The exact mass measurement provided by HRMS is crucial for confirming the molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value are selected, fragmented, and then the resulting fragment ions are analyzed. nationalmaglab.orgunito.itencyclopedia.pub This process provides detailed information about the substructures within the molecule. unito.itnih.gov The fragmentation of the this compound molecular ion will occur at its weakest bonds, and the resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. libretexts.orglibretexts.orgyoutube.com Analysis of these fragments helps to confirm the connectivity of the acetyl group and the noradamantane cage. slideshare.net The selection and fragmentation can be repeated multiple times (MSn) to gain even more detailed structural insights. encyclopedia.pubresearchgate.net
Computational and Theoretical Investigations of 3 Acetylnoradamantane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. jstar-research.comaps.org These methods solve the Schrödinger equation, albeit with approximations, to model molecular behavior at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for studying the properties of organic molecules due to its balance of accuracy and computational cost. mdpi.comwikipedia.org For 3-acetylnoradamantane, DFT calculations are crucial for performing conformational analysis to identify the most stable three-dimensional structures (conformers). The process involves calculating the energy of various possible rotamers, particularly concerning the orientation of the acetyl group relative to the rigid noradamantane cage. mdpi.com
DFT methods, such as the popular B3LYP hybrid functional, have been successfully used to determine the equilibrium geometry of complex molecules. mdpi.comwikipedia.org By comparing the calculated energies of different conformers, a Boltzmann distribution can be predicted, revealing the population of each conformer at a given temperature. nih.gov For instance, computational studies on related adamantane (B196018) derivatives have used DFT to predict gas-phase and solution-phase basicity, demonstrating the method's utility in assessing stability. rsc.org The stability of intermediates in reactions forming the noradamantane cage has also been assessed using DFT, comparing the relative enthalpy of different cationic species to understand reaction feasibility. cuni.cz
Table 1: Example of DFT-Calculated Parameters for a Noradamantane Derivative Note: This table is illustrative, based on typical outputs from DFT calculations on related structures.
| Parameter | Method/Basis Set | Calculated Value |
| Ground State Energy | B3LYP/6-311+G(d,p) | -X.XXXX Hartrees |
| Dipole Moment | B3LYP/6-311+G(d,p) | Y.YY Debye |
| C=O Bond Length | B3LYP/6-311+G(d,p) | 1.21 Å |
| C-C(O)-C Bond Angle | B3LYP/6-311+G(d,p) | 118.5° |
Beyond DFT, other quantum chemical methods are employed to investigate electronic properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT but are computationally more demanding. wikipedia.org These methods are valuable for obtaining accurate wave functions from which electronic properties like charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and reactivity indices can be derived. jstar-research.com
Semi-empirical methods (e.g., AM1, PM3, MNDO) offer a faster, though less accurate, alternative. uni-muenchen.deuomustansiriyah.edu.iqwikipedia.org These methods simplify the Hartree-Fock formalism by using parameters derived from experimental data to approximate certain complex integrals. uni-muenchen.dewikipedia.org While their results can be erratic if the molecule under study differs significantly from the parameterization set, they are useful for preliminary analysis of large molecules or for screening large numbers of derivatives. ststephens.net.in For this compound, semi-empirical methods could be used for initial geometry optimizations and for calculating properties like heats of formation and dipole moments, often as a precursor to more rigorous DFT or ab initio calculations. uni-muenchen.de
Reaction Pathway and Transition State Analysis using Computational Chemistry
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. jstar-research.comescholarship.org This analysis provides critical information about reaction kinetics and thermodynamics.
A notable application is the study of the ring-contraction of adamantane derivatives to form the noradamantane framework. cuni.czrsc.org Computational studies have proposed a mechanism for this cascade reaction, which involves an iminium salt intermediate that undergoes a thermal rearrangement. cuni.cz Using DFT, the relative stability of key intermediates was calculated to understand the reaction's driving forces. For example, the computed difference in enthalpy between a cationic intermediate and a rearranged, ring-contracted species was found to be significant, indicating the thermodynamic favorability of the transformation. cuni.cz Locating the transition state for each step allows for the calculation of the activation energy, which is crucial for predicting reaction rates and understanding why certain reaction conditions (e.g., high temperatures) are required. cuni.czescholarship.org
Table 2: Calculated Relative Stability of Intermediates in a Noradamantane-Forming Reaction Data conceptualized from findings reported in studies on adamantane rearrangements. cuni.cz
| Intermediate Species | Computational Method | Calculated Enthalpy Difference (ΔH) | Interpretation |
| Cationic Intermediate 1 | DFT | 0 kcal/mol (Reference) | Starting point of rearrangement |
| Cationic Intermediate 2 (Ring-Contraction) | DFT | -24.1 kcal/mol | Product is thermodynamically more stable |
Spectroscopic Parameter Prediction and Validation through Computational Models (e.g., NMR chemical shifts, vibrational frequencies)
Computational models are highly effective at predicting spectroscopic parameters, which is essential for structure elucidation and validation. nih.govnih.gov The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts allows researchers to compare theoretical data with experimental spectra to confirm or assign molecular structures. arxiv.orgualberta.ca
For complex cage-like structures such as noradamantanes, DFT calculations are a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The process often involves optimizing the molecule's geometry and then using a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. nih.gov The accuracy of these predictions is highly dependent on the choice of functional and basis set. Studies on related polyarsenical cage compounds with noradamantane cores have shown that comparing calculated and experimental shifts can yield Mean Absolute Error (MAE) values as low as 1.25 ppm for ¹³C and 0.16 ppm for ¹H, demonstrating a strong correlation. nih.govarxiv.org
Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. uni-muenchen.de After a geometry optimization finds a minimum on the potential energy surface, a frequency calculation determines the normal modes of vibration. crystalsolutions.eu Each calculated frequency corresponds to a specific molecular motion, such as C-H stretches, C=O stretches, or complex skeletal vibrations of the noradamantane cage. uni-muenchen.dehawaii.edu These predictions help in assigning the bands in an experimental IR spectrum. uni-muenchen.de
Table 3: Representative Accuracy of DFT-Predicted ¹³C NMR Chemical Shifts for Noradamantane-like Cages Data based on findings from computational NMR studies on related compounds. nih.gov
| Method (Functional/Basis Set) | Mean Absolute Error (MAE) in ppm |
| M06-L/aug-cc-p-VTZ | 2.59 - 8.43 |
| B3LYP/6-31G(d) | ~5-10 |
| mPW1PW91/6-31+G** | ~2-6 |
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration
While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. 3ds.commdpi.com MD simulations solve Newton's laws of motion for a system of particles, providing a detailed view of its dynamic behavior. 3ds.com
For a molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static calculations alone. nih.govosti.gov The simulation tracks the trajectory of each atom over a period, revealing how the molecule flexes, vibrates, and how the acetyl group rotates in solution. This is particularly useful for understanding the interactions between the molecule and its solvent environment and for identifying all accessible low-energy conformations. nih.gov The results of MD simulations can be used to assess the relative stability of different conformers and to understand the pathways of conformational change, complementing the insights from DFT calculations. plos.org
In Silico Design and Screening Methodologies for Novel Noradamantane Derivatives
Computational chemistry plays a vital role in modern drug discovery and materials science through in silico design and screening. mdpi.comucf.edu These methodologies use computational models to design and evaluate new molecules for specific properties before they are synthesized, saving significant time and resources.
Noradamantane and its parent compound, adamantane, are considered valuable scaffolds in medicinal chemistry. nih.govresearchgate.net In silico techniques can be applied to design novel this compound derivatives with enhanced biological activity. For example, quantitative structure-activity relationship (QSAR) studies can be combined with molecular docking to predict how modifications to the noradamantane core or the acetyl substituent would affect binding to a biological target, such as a viral ion channel or an enzyme. mdpi.com
Furthermore, in silico screening has been used to explore entirely new applications for adamantane-class molecules. In one study, DFT calculations were used to design adamantane derivatives that could function as organic superbases or as molecular containers for gases like H₂ and CO₂. rsc.org The study predicted the proton affinity and gas adsorption energies of various designed structures, showcasing how computational screening can identify promising candidates for advanced materials applications. rsc.org
Applications in Advanced Materials and Chemical Synthesis
3-Acetylnoradamantane as a Building Block in Organic Synthesissigmaaldrich.comsigmaaldrich.com
Noradamantane derivatives are recognized as useful building blocks in organic synthesis. rsc.org The this compound molecule, in particular, serves as a versatile starting point for constructing more complex chemical architectures. The presence of the acetyl group provides a reactive site for a variety of chemical transformations, while the noradamantane core imparts its distinct steric and electronic properties to the target molecule.
The synthesis of topologically unique and complex polycyclic cage compounds is a significant area of organic chemistry, driven by the quest for molecules with novel properties and applications. researchgate.net The noradamantane framework is a key constituent in this endeavor. researchgate.net Synthetic strategies often involve building upon simpler cage structures or rearranging more common ones, like adamantane (B196018), to achieve the desired noradamantane skeleton. rsc.orgnih.gov
One established method for creating noradamantane derivatives involves the ring-contraction of adamantane precursors. rsc.orgnih.gov For instance, a triflic acid-promoted cascade reaction of specific adamantane derivatives can lead to the formation of ring-contracted iminium triflates, which are precursors to functionalized noradamantanes. researchgate.netnih.gov Such reactions, which fall into a class of transformations including the Wagner-Meerwein and Demjanov-Tiffeneau rearrangements, allow for the preparation of noradamantane derivatives from readily available adamantane starting materials. researchgate.netrsc.org
Furthermore, advanced domino reactions have been developed to construct highly functionalized and chiral noradamantane scaffolds in a single vessel with high efficiency. researchgate.net These methods can generate multiple carbon-carbon bonds and several chiral centers with a high degree of control, yielding three-dimensional, cage-like molecules that are valuable for further synthetic applications. researchgate.net The presence of a quaternary carbon center, a feature of cage compounds, can significantly influence reactivity, often accelerating cyclization reactions in what is known as the Thorpe-Ingold effect. nih.gov
This compound is a precursor for a wide array of functionalized noradamantane derivatives. The acetyl group itself can undergo numerous reactions—such as reduction, oxidation, or conversion to an enolate—to introduce new functionalities. Beyond modifications to the acetyl group, the entire adamantane framework can be chemically rearranged to produce the noradamantane core. rsc.org
A notable synthetic route involves the rearrangement of the adamantane framework to produce noradamantane carbaldiminium salts, which can then be reduced to form noradamantane methylene (B1212753) amines. rsc.org This transformation can be achieved in a one-pot, two-step process starting from adamantane carbamates. rsc.org The process involves a triflic acid-promoted decarboxylation that induces the rearrangement, followed by reduction of the resulting iminium salt. rsc.orgrsc.org These synthetic pathways provide access to various noradamantane derivatives, including amines, acids, and alcohols, which are themselves valuable building blocks. rsc.org
| Noradamantane Derivative Class | General Synthetic Precursor | Key Transformation | Reference |
|---|---|---|---|
| Noradamantane Methylene Amines | Adamantane Carbamates | Triflic acid-promoted decarboxylation and rearrangement, followed by reduction | rsc.orgrsc.org |
| Noradamantane Carbaldehydes | Annulated N-methylated Adamantane Carbamates | Decarboxylation, nucleophilic 1,2-alkyl shift, and hydrolysis | rsc.org |
| Chiral Functionalized Noradamantanes | Acyclic Precursors | Domino Michael/epimerization/aldol (B89426)/1,2-addition reactions | researchgate.net |
| General Noradamantane Derivatives | Hydroxy-substituted Adamantane Precursors | Ring-contraction via cascade reaction (e.g., Wagner-Meerwein rearrangement) | rsc.orgnih.gov |
Role of Noradamantane Scaffolds in Material Science Research
The rigid and bulky nature of the noradamantane scaffold makes it a valuable component in material science. rsc.orgrsc.org Incorporating this three-dimensional structure into materials can impart desirable properties such as increased thermal stability, modified solubility, and controlled intermolecular interactions. rsc.org A scaffold, in this context, serves as a foundational template upon which functional materials with tailored properties can be built. nih.govexperiqs.tech The unique geometry of the noradamantane cage allows for precise, three-dimensional positioning of functional groups, which is critical in the design of advanced materials. researchgate.net
Noradamantane derivatives are used in the preparation of specialized polymers and dendrimers. rsc.orgrsc.org Dendrimers are highly branched, three-dimensional polymers with well-defined structures, making them useful as nanocarriers in various applications. nih.gov The incorporation of bulky, rigid cage structures like noradamantane into polymer backbones or as pendant groups can significantly alter the material's properties.
The primary advantages of including noradamantane scaffolds include:
Increased Glass Transition Temperature (Tg): The rigidity of the cage structure restricts polymer chain mobility, leading to materials with higher thermal stability.
Enhanced Mechanical Strength: The bulky nature of the scaffold can improve the hardness and modulus of the resulting polymer.
Controlled Lipophilicity and Solubility: The hydrocarbon-rich cage increases lipophilicity, which can be used to tune the solubility of polymers in different solvents. rsc.orgrsc.org
Creation of Free Volume: The awkward shape of the noradamantane units prevents efficient chain packing, creating interstitial voids (free volume) that can be exploited in applications like gas separation membranes.
| Property | Effect of Noradamantane Scaffold Incorporation | Underlying Reason | Reference |
|---|---|---|---|
| Thermal Stability | Increased | Restricted segmental motion of polymer chains due to the rigid cage structure. | rsc.org |
| Hardness/Rigidity | Increased | The inherent rigidity and bulk of the noradamantane unit reinforces the polymer matrix. | rsc.orgrsc.org |
| Solubility | Modified (typically increased lipophilicity) | The bulky, non-polar hydrocarbon cage structure enhances affinity for organic solvents. | rsc.orgrsc.org |
| Porosity | Increased (creation of free volume) | Inefficient packing of polymer chains due to the scaffold's three-dimensional shape. | researchgate.net |
The unique structural characteristics of noradamantane derivatives have led to their use in materials for light-emitting and other specialized optoelectronic devices. rsc.orgrsc.org In organic light-emitting devices (OLEDs) and other optoelectronics, the performance is highly dependent on the molecular organization and electronic properties of the materials used. researchgate.net
The incorporation of noradamantane scaffolds can be beneficial in several ways:
Site Isolation: The bulky cage can act as a steric shield, preventing luminescent chromophores from aggregating. This reduces concentration quenching, a phenomenon where excited-state energy is lost non-radiatively, thereby improving the efficiency of light emission.
Host Materials: In OLEDs, emissive guest molecules are often dispersed in a host matrix. Polymers or molecules containing noradamantane units can serve as robust, high-energy host materials that facilitate efficient energy transfer to the emissive guests.
Improved Film Morphology: The rigid, three-dimensional shape can disrupt crystallization and promote the formation of stable amorphous films, which is crucial for the longevity and uniform performance of optoelectronic devices. nih.gov
Research in this area focuses on synthesizing molecules where noradamantane units are coupled with electronically active moieties to create materials with tailored photophysical properties for next-generation displays and lighting. mdpi.comfrontiersin.org
The noradamantane scaffold is a key component in the broader field of functional materials design. Its rigid, well-defined three-dimensional structure makes it an ideal building block for creating materials where function is dictated by molecular architecture. researchgate.net This includes the development of porous organic materials for gas storage and separation, where the intrinsic microporosity created by the cage structures is advantageous. researchgate.net The ability to functionalize the noradamantane cage at specific positions allows chemists to attach various active groups, creating a multifunctional material on a rigid, predictable framework. This "scaffolding" approach is fundamental to designing materials with customized electronic, optical, or host-guest properties. experiqs.tech
Future Research Directions and Unexplored Avenues for 3 Acetylnoradamantane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 3-acetylnoradamantane and its analogs often rely on multi-step processes that may not be the most efficient or environmentally benign. Future research should prioritize the development of novel and sustainable synthetic methods.
Green Chemistry Approaches : The application of green chemistry principles is paramount. This includes exploring solvent-free reactions, utilizing catalytic amounts of less toxic reagents, and designing syntheses that minimize waste production. For instance, the Biginelli reaction, a multi-component reaction, has been successfully employed for the green synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives, offering a model for developing similar efficient strategies for noradamantane compounds. nih.govrsc.org
One-Pot Syntheses : Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of isolation and purification steps. nih.gov A protocol for a one-pot, two-step synthesis of noradamantane methylene (B1212753) amines has been reported, which could be adapted for the synthesis of other functionalized noradamantanes. scispace.com
Domino Reactions : The development of domino or cascade reactions, where a single event triggers a series of subsequent transformations, offers an elegant and efficient route to complex molecular architectures. nih.gov Researchers have successfully synthesized chiral noradamantanes using a domino Michael/epimerization/Michael/1,2-addition reaction, demonstrating the potential of this approach for creating functionalized noradamantane scaffolds with high stereoselectivity. nih.govresearchgate.netresearchgate.netthieme-connect.com
Ring-Contraction Strategies : Investigating novel ring-contraction strategies starting from more readily available adamantane (B196018) precursors could provide alternative and potentially more efficient pathways to the noradamantane core. researchgate.netrsc.org A triflic acid-promoted cascade reaction of adamantane derivatives has been shown to produce noradamantane derivatives through a ring contraction mechanism. rsc.org
A comparative look at synthetic approaches is presented below:
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Green Synthesis | Solvent-free conditions, catalytic reagents. nih.govrsc.org | Reduced environmental impact, improved safety. |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. scispace.com | Increased efficiency, reduced waste. |
| Domino Reactions | Cascade of reactions initiated by a single event. nih.govresearchgate.netresearchgate.netthieme-connect.com | High atom economy, stereocontrol. |
| Ring-Contraction | Formation of noradamantane from adamantane. researchgate.netrsc.org | Access to diverse noradamantane derivatives. |
Advanced Mechanistic Studies and Reaction Discovery
A deeper understanding of the reaction mechanisms governing the chemistry of this compound is crucial for controlling reactivity and discovering new transformations.
Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the stability of intermediates. rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org These computational studies can help rationalize experimental observations and predict the outcomes of new reactions. rsc.orgrsc.org For example, computational studies on the rearrangement of noradamantane iminium salts have elucidated the stability of carbocation intermediates and the role of the catalyst. rsc.org
Kinetic Studies : Detailed kinetic investigations, including the determination of reaction rates and activation parameters, can help to elucidate reaction mechanisms. cuni.cz Kinetic isotope effect studies have been used to differentiate between different mechanistic pathways in the rearrangement of adamantane derivatives. researchgate.net
Spectroscopic Interrogation : The use of advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can allow for the direct observation of reactive intermediates and provide a more complete picture of the reaction progress.
Discovery of Novel Rearrangements : The strained nature of the noradamantane cage makes it susceptible to various rearrangements. researchgate.netuni-giessen.deuni-giessen.de Systematic exploration of reaction conditions, including the use of different catalysts and reagents, could lead to the discovery of novel and synthetically useful skeletal rearrangements. The Wagner-Meerwein rearrangement is a key transformation in the interconversion of noradamantane and adamantane scaffolds. researchgate.netuni-giessen.de
Integration of Machine Learning and AI in Noradamantane Research
The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize many areas of chemical research, and noradamantane chemistry is no exception.
Predictive Modeling : ML algorithms can be trained on existing experimental and computational data to predict the properties and reactivity of new noradamantane derivatives. nih.govresearchgate.net This can accelerate the discovery of compounds with desired characteristics, such as specific biological activities or material properties.
Reaction Optimization : AI-driven platforms can be used to optimize reaction conditions, leading to higher yields and selectivities. By systematically exploring a vast parameter space, these systems can identify optimal conditions that might be missed through traditional experimental approaches.
De Novo Design : Generative models can be employed to design novel noradamantane-based molecules with specific target properties. This "in silico" design process can significantly reduce the time and resources required for the discovery of new functional molecules.
Recent advancements have seen machine learning algorithms used to distinguish between different amino acids labeled with adamantane, achieving high accuracy and demonstrating the potential of these techniques in analyzing complex molecular systems. nih.gov
Exploration of Novel Material Science Applications and Functionalizations
The rigid and three-dimensional structure of the noradamantane core makes it an attractive building block for the development of new materials. researchgate.netresearchgate.net
Polymers and Dendrimers : The incorporation of this compound units into polymer backbones or as peripheral groups on dendrimers could lead to materials with unique thermal, mechanical, and optical properties. scispace.com
Porous Materials : Functionalized adamantane derivatives have been used to create porous materials for applications in gas storage and catalysis. researchgate.netresearchgate.net The unique geometry of this compound could be exploited to design novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored pore sizes and functionalities.
Molecular Electronics : The well-defined structure of noradamantane derivatives makes them interesting candidates for use in molecular electronic devices. researchgate.net The acetyl group in this compound could serve as a handle for attaching the molecule to electrodes or for tuning its electronic properties.
Functionalization for Biological Applications : The development of new methods for the functionalization of the noradamantane skeleton is crucial for expanding its use in medicinal chemistry. researchgate.netnih.govacs.org The acetyl group of this compound provides a convenient starting point for the synthesis of a wide range of derivatives with potential biological activity.
Synergistic Experimental and Computational Research Paradigms
The future of this compound chemistry lies in the close integration of experimental and computational approaches. rsc.orgrsc.orgresearchgate.netacs.orgnih.gov
Iterative Design Cycles : A synergistic workflow where computational predictions guide experimental work, and experimental results are used to refine and validate computational models, will be essential for accelerating progress. nih.gov For example, computational screening of virtual libraries of noradamantane derivatives can identify promising candidates for synthesis and testing.
Combined Spectroscopic and Computational Analysis : The combination of advanced spectroscopic techniques with high-level computational methods can provide a comprehensive understanding of the structure, bonding, and dynamics of this compound and its derivatives. d-nb.infonih.gov This approach has been successfully used to study the dissociative ionization of adamantane and to characterize the vibrational spectra of polyarsenical adamantane analogs. rsc.orgrsc.orgnih.gov
Data-Driven Discovery : The generation of large, high-quality datasets from both experimental and computational studies will be crucial for the development of accurate machine learning models and for enabling data-driven discovery in noradamantane chemistry.
Q & A
Q. How can interdisciplinary teams collaboratively design experiments for novel this compound applications?
- Methodological Answer: Define clear milestones (e.g., synthesis → characterization → application testing) using project management tools (e.g., Gantt charts). Assign roles based on expertise (organic synthesis, computational chemistry, etc.). Document protocols in shared repositories and conduct regular peer reviews to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
